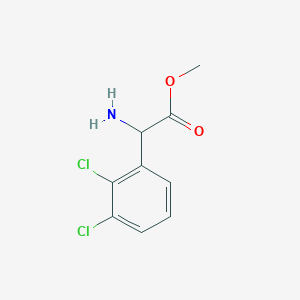

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(2,3-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAVGLDRZKVQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,3-dichlorophenyl)acetate typically involves the reaction of 2,3-dichlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The purification of the final product is typically carried out using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Various substituted phenylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate has been investigated for its anti-inflammatory and analgesic properties , positioning it as a potential drug candidate for managing pain and inflammation.

Case Studies

- Anti-inflammatory Activity : Preliminary studies have shown that the compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting its potential in treating conditions like arthritis.

- Analgesic Effects : Research indicates that the compound may modulate pain pathways in animal models, providing insights into its use in pain management therapies.

Chemical Research Applications

In the realm of synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

- Esterification

- Nucleophilic substitutions

- Formation of heterocycles

Biological Interaction Studies

Interaction studies focus on how this compound interacts with biological systems. These studies assess:

- Enzyme Inhibition : The compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes.

- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for evaluating its safety and efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations on the Phenyl Ring

The position and number of chlorine atoms on the phenyl ring significantly influence physicochemical properties and biological activity:

Key Findings :

- Electron-Withdrawing Effects: The 2,3-dichloro substitution (target compound) enhances metabolic stability compared to monosubstituted analogs (e.g., 2-chlorophenyl derivatives in ) due to increased electron withdrawal, which reduces oxidative degradation .

Functional Group Modifications

Ester Group Variations

Replacing the methyl ester with ethyl or benzyl esters alters lipophilicity and pharmacokinetics:

Amino Group Modifications

Methylation or substitution of the amino group impacts receptor binding:

- Methyl 2-(methylamino)-2-(2,3-dichlorophenyl)acetate (CAS: 1218341-19-5) shows reduced binding to dopamine receptors compared to the primary amine analog, making it less effective in antipsychotic applications .

Market Availability

- The target compound is priced at €95–259/g depending on purity and supplier, comparable to analogs like methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (€178/250mg) .

Biological Activity

Methyl 2-amino-2-(2,3-dichlorophenyl)acetate, an organic compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article reviews its biological activity, highlighting its therapeutic implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClN O and a molecular weight of approximately 248.10 g/mol. The compound features a dichlorophenyl moiety and a methylamino group, contributing to its lipophilicity and potential interactions with biological targets.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in pain pathways.

- Mechanism of Action : Similar compounds have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that this compound may exert its effects through similar pathways.

2. Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 25 |

| S. aureus | 20 | 15 |

| C. albicans | 18 | 20 |

These findings suggest its potential application in treating infections caused by resistant strains.

3. Anticancer Potential

The compound's anticancer potential is under investigation, with studies indicating it may inhibit the proliferation of cancer cells. For instance:

- Cell Lines Tested : this compound has been evaluated against human leukemia cells (CEM), showing significant cytotoxicity with an IC value of approximately 0.13 µM .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Pain Management : In a controlled study involving animal models of chronic pain, administration of the compound resulted in a marked reduction in pain scores compared to control groups .

- Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against multi-drug resistant strains of bacteria, revealing that it retained significant antimicrobial activity even at low concentrations .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are still being characterized. Factors such as bioavailability and metabolic pathways are crucial for understanding its therapeutic potential and safety profile.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(2,3-dichlorophenyl)acetate, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 2,3-dichlorobenzaldehyde with methyl glycinate derivatives under reductive amination conditions (e.g., NaBH₃CN) can yield the target compound. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., methanol vs. THF) critically affect stereochemical outcomes and yields . Catalyst choice (e.g., Pd/C for hydrogenation) may reduce byproducts like imine intermediates. Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 20–30% |

| Solvent | Methanol/THF (1:1) | Minimizes racemization |

| Catalyst | NaBH₃CN | >90% conversion |

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer :

- NMR : The H NMR spectrum should show a singlet for the methyl ester (~3.7 ppm), a doublet for the NH₂ group (~5.2 ppm, exchangeable), and aromatic protons from the 2,3-dichlorophenyl group (7.1–7.5 ppm). C NMR confirms the carbonyl (170–175 ppm) and quaternary carbons .

- X-ray Crystallography : Resolves stereochemistry; the dihedral angle between the phenyl and acetate groups typically ranges 45–60° .

Q. What purity assessment methods are recommended for this compound?

Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .

- TLC : Silica gel GF254, eluent = ethyl acetate/hexane (3:7); Rf ≈ 0.45 under UV 254 nm .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure forms?

Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can isolate enantiomers. Polarimetry ([α] = ±120°) and chiral HPLC (Chiralpak AD-H column) validate enantiopurity .

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer :

Q. How does the 2,3-dichlorophenyl moiety influence biological activity in related compounds?

Methodological Answer : The electron-withdrawing Cl groups enhance lipophilicity and receptor binding. In SAR studies, 2,3-dichloro substitution in arylacetates correlates with increased CNS activity (e.g., anticonvulsant properties) due to improved blood-brain barrier penetration .

Q. What analytical strategies resolve contradictions in degradation product identification?

Methodological Answer : Combine LC-MS (Q-TOF) for molecular ion detection and H-C HSQC NMR to assign degradation fragments. For example, oxidative degradation at the NH₂ group produces imine byproducts (m/z 245.1) .

Q. How can salt formation improve solubility for in vivo studies?

Methodological Answer : Forming hydrochloride salts increases aqueous solubility (from <0.1 mg/mL to >5 mg/mL). Dissolve the free base in HCl/ethanol (1:1), precipitate with diethyl ether, and confirm salt formation via FTIR (N–H stretch at 2500 cm⁻¹) .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer :

Q. How to design mechanistic studies for its metabolic pathways?

Methodological Answer : Use hepatic microsomes (e.g., human CYP3A4) to identify phase I metabolites. LC-MS/MS detects hydroxylation at the phenyl ring (m/z 260 → 276) and ester hydrolysis (m/z 260 → 218). Compare with in silico MetaSite predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.